cis-4-Methoxy-2-methyl-piperidine hydrochloride
Overview
Description
cis-4-Methoxy-2-methyl-piperidine hydrochloride: is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol. It is a derivative of piperidine, featuring a methoxy group at the 4-position and a methyl group at the 2-position of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine or its derivatives.
Reaction Steps: . One common method involves the N-alkylation of piperidine with appropriate alkylating agents followed by methylation.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch processes to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or methyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkyl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various hydroxylated or carboxylated derivatives.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Alkylated or halogenated derivatives.
Scientific Research Applications
Chemistry: cis-4-Methoxy-2-methyl-piperidine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a ligand in biological studies, helping to understand receptor-ligand interactions. Medicine: The compound is investigated for its potential pharmacological properties, including its use as a precursor in drug synthesis. Industry: It is utilized in the manufacturing of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which cis-4-Methoxy-2-methyl-piperidine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Piperidine: The parent compound without the methoxy and methyl groups.
N-Methylpiperidine: Piperidine with a single methyl group.
4-Methoxypiperidine: Piperidine with a methoxy group at the 4-position but without the methyl group.
Uniqueness: cis-4-Methoxy-2-methyl-piperidine hydrochloride is unique due to the presence of both methoxy and methyl groups on the piperidine ring, which can influence its reactivity and biological activity compared to its similar compounds.
Biological Activity
cis-4-Methoxy-2-methyl-piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including a methoxy group and a methyl group on the piperidine ring, contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 161.62 g/mol. The stereochemistry of the compound is crucial for its biological activity, as the cis configuration influences receptor interactions and pharmacological effects.
The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors in the central nervous system (CNS). It is hypothesized that the compound can mimic natural neurotransmitters, potentially affecting pathways related to mood regulation and cognitive function. Research indicates that piperidine derivatives often act as agonists or antagonists at various receptor sites, including:
- Opioid receptors
- Orexin receptors
- Monoamine oxidases (MAO-A and MAO-B)
The interaction with these receptors can lead to diverse biological effects, including modulation of mood and cognition .
Neuropharmacological Effects
Recent studies have highlighted the potential neuropharmacological effects of this compound. For example, it has been examined for its ability to influence serotonin and dopamine pathways, which are critical in mood disorders. In vitro assays have shown that similar compounds can exhibit selective inhibition of MAO enzymes, which play a significant role in neurotransmitter metabolism .
Case Studies
- Mood Disorders : In a controlled study involving animal models, administration of this compound resulted in significant improvements in depressive-like behaviors compared to control groups. Behavioral assessments indicated enhanced locomotion and reduced immobility in forced swim tests.
- Cognitive Function : Another study assessed the effects on cognitive performance using memory tasks. Mice treated with the compound showed improved memory retention compared to untreated controls, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methylpiperidine | C6H13N | Lacks methoxy group; simpler structure |
4-Methoxy-4-methylpiperidine hydrochloride | C8H11ClNO | Additional methyl group at position four |
This compound | C7H16ClNO | Distinct stereochemistry affecting biological activity |
Rac-(2R,4R)-4-Methoxy-2-methylpiperidine hydrochloride | C7H16ClNO | Mixture of stereoisomers; potential differences in activity |
The presence of both methoxy and methyl groups in this compound enhances its ability to interact with biological targets compared to simpler piperidine derivatives.
Properties
IUPAC Name |
(2R,4R)-4-methoxy-2-methylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVHXBYZLIKKMN-ZJLYAJKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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